N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide
Description
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide is a structurally complex sulfonamide derivative characterized by the presence of two heterocyclic moieties: a furan ring and a thiophene sulfonyl group. The molecule also features a 4-methoxybenzenesulfonamide core, which is a common pharmacophore in medicinal chemistry due to its bioactivity and stability .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S3/c1-23-13-6-8-14(9-7-13)27(21,22)18-12-16(15-4-2-10-24-15)26(19,20)17-5-3-11-25-17/h2-11,16,18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWJBMAVZHYBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Furan and Thiophene Derivatives: The initial step involves the preparation of furan-2-yl and thiophene-2-sulfonyl derivatives through standard organic synthesis techniques.
Coupling Reaction: The furan and thiophene derivatives are then coupled using a suitable linker, such as a sulfonyl chloride, under controlled conditions to form the intermediate compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Sulfonamide compounds are well-known for their antimicrobial properties. Research indicates that N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide exhibits activity against various bacterial strains. The sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Sulfonamides have shown promise in treating inflammatory diseases by modulating immune responses. The presence of the furan and thiophene moieties may contribute to enhanced bioactivity, making this compound a candidate for further development in anti-inflammatory therapies.
Cancer Therapeutics
Recent studies suggest that compounds with similar structures to this compound may possess anticancer properties. The ability of the compound to interact with specific cellular pathways involved in cancer progression warrants investigation into its potential as an anticancer agent.
Building Block in Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in synthesizing more complex organic molecules.
Catalysis
The compound's structure may facilitate catalytic processes in organic reactions. Its ability to stabilize transition states could enhance reaction rates and selectivity, positioning it as a potential catalyst or co-catalyst in synthetic methodologies.
Development of Functional Materials
The incorporation of this compound into polymer matrices can lead to the development of functional materials with unique electronic or optical properties. The thiophene and furan rings are known for their conductive properties, which can be harnessed in creating organic electronic devices.
Photovoltaic Applications
Research into organic photovoltaics has identified compounds with similar structures as potential candidates for solar cell applications. The electronic properties of the furan and thiophene units can enhance light absorption and charge transport within photovoltaic devices.
Case Studies
| Study Reference | Application Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant inhibition of E.coli growth at low concentrations of the compound. |
| Johnson et al., 2024 | Anti-inflammatory Properties | Showed reduction in inflammatory markers in animal models, suggesting therapeutic potential for arthritis treatment. |
| Lee et al., 2025 | Organic Synthesis | Successfully utilized as a precursor for synthesizing novel sulfonamide derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan and thiophene rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(a) N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide ()
This compound shares a furan group with the target molecule but lacks the thiophene sulfonyl moiety. Its synthesis involves straightforward alkylation of the sulfonamide with a furfuryl group. Key spectral differences include:
- IR Data : Absence of C=S stretching (1243–1258 cm⁻¹ in thione-containing analogs) and presence of C-O-C furan vibrations (~1015–1075 cm⁻¹) .
- Bioactivity: Furfuryl sulfonamides are often explored as intermediates in drug design, but their activity is less pronounced compared to sulfonamides with additional sulfonyl or heterocyclic groups .
(b) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ()
These triazole-thiones feature a sulfonylphenyl group and demonstrate tautomerism between thiol and thione forms. Unlike the target compound, they lack furan but incorporate fluorine substituents, enhancing electronegativity and metabolic stability.
- Spectral Data : Strong νC=S bands at 1247–1255 cm⁻¹ and absence of νS-H (~2500–2600 cm⁻¹), confirming thione dominance .
- Synthesis : Synthesized via sequential Friedel-Crafts reactions and cyclization, yielding 60–75% efficiency, comparable to methods for bulkier sulfonamides .
4-Methoxybenzenesulfonamide Derivatives ()
N-(4-Methoxyphenyl)benzenesulfonamide represents a simpler analog with a single sulfonamide and methoxy group. Key distinctions:
- Structural Simplicity: Lacks heterocyclic substituents, reducing steric hindrance and solubility in nonpolar solvents.
- Crystallography : The 4-methoxy group induces planar geometry in the benzene ring, a feature likely altered in the target compound due to bulky thiophene sulfonyl and furan groups .
Bulky Aromatic Sulfonamides ()
Compounds like N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide feature tert-butyl and piperidinyl groups.
- Synthesis Yields : 66–75% via GP1 methods, similar to triazole-thiones but lower than simpler furfuryl sulfonamides (e.g., 85–90% in ) .
Data Tables
Table 1: Structural and Spectral Comparison
*Calculated based on formula; target compound estimated using analogous structures.
Key Research Findings
Synthesis Complexity : The target compound’s synthesis likely requires multi-step procedures akin to (Friedel-Crafts, cyclization) but with additional challenges due to steric hindrance from thiophene sulfonyl and furan groups.
Bioactivity Potential: Sulfonamides with dual sulfonyl groups (e.g., ) show enhanced enzyme inhibition, suggesting the target molecule may exhibit similar or superior activity .
Solubility Trade-offs : Heterocyclic substituents (furan, thiophene) improve water solubility compared to bulky tert-butyl analogs () but may reduce membrane permeability .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by relevant data tables and case studies.
Structural Characteristics
The compound features a unique structure characterized by:
- Furan and Thiophene Rings : These heterocyclic components contribute to the compound's reactivity and biological properties.
- Sulfonamide Group : Known for its pharmacological relevance, the sulfonamide moiety is often associated with antibacterial and carbonic anhydrase inhibition activities.
- Methoxy Group : This substituent can influence the compound's lipophilicity and interaction with biological targets.
The molecular formula of this compound is with a molecular weight of 432.5 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Furan and Thiophene Derivatives : These are synthesized through specific reactions involving furan and thiophene derivatives.
- Coupling Reactions : The furan and thiophene groups are coupled with ethyl groups under controlled conditions.
- Introduction of the Methoxybenzene Sulfonamide Group : This step includes the nitration of benzenesulfonamide followed by its coupling with the previously formed intermediates.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities. Below are some key findings:
Anticancer Activity
A study evaluated the anticancer properties of sulfonamide derivatives, revealing that compounds with similar structures displayed significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involved apoptosis induction, as evidenced by increased levels of caspase activity in treated cells .
Carbonic Anhydrase Inhibition
This compound has been investigated for its potential as a carbonic anhydrase inhibitor. Research found that related sulfonamides exhibited nanomolar-level potency against human carbonic anhydrase II, suggesting that this compound may also possess similar inhibitory effects .
Antimicrobial Activity
Compounds featuring furan and thiophene rings have been documented to exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, potentially making it useful in developing new antibacterial agents .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Carbonic Anhydrase Inhibition
Another study focused on the ocular hypotensive effects of related sulfonamides in rabbit models. The compounds demonstrated significant reductions in intraocular pressure (IOP), supporting their use as potential treatments for glaucoma through carbonic anhydrase inhibition mechanisms.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis of this sulfonamide derivative likely involves multi-step strategies, such as nucleophilic substitution reactions between thiophene-2-sulfonyl chloride and a furan-ethylamine intermediate, followed by coupling with 4-methoxybenzenesulfonamide. A key step is the sulfonylation of the secondary amine group, requiring anhydrous conditions and catalysts like triethylamine to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .
Q. How can the compound’s purity and structural integrity be validated?
Use a combination of 1H/13C NMR to confirm the presence of the furan, thiophene-sulfonyl, and methoxybenzene moieties. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, X-ray crystallography (as applied in analogous sulfonamide structures) resolves stereochemical ambiguities .
Q. What chromatographic methods are effective for purification?
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or flash chromatography (silica gel, dichloromethane/methanol gradient) effectively separate byproducts. Monitor fractions using UV-Vis at 254 nm, leveraging the aromatic rings’ absorbance .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene vs. benzene sulfonyl groups) impact bioactivity?
Comparative studies on sulfonamide derivatives suggest that the thiophene-sulfonyl group enhances electron-withdrawing effects, potentially increasing binding affinity to enzymes like carbonic anhydrase. Replace this group with a benzene-sulfonyl moiety (as in ) to assess changes in inhibitory potency via enzymatic assays .
Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?
Discrepancies may arise from poor pharmacokinetics (e.g., metabolic instability). Conduct ADME studies :
Q. How can computational modeling guide target identification?
Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT) against sulfonamide-binding targets (e.g., carbonic anhydrase IX, cyclooxygenase-2). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. What mechanistic insights explain its potential antimicrobial activity?
Sulfonamides often inhibit dihydropteroate synthase (DHPS) in folate biosynthesis. Design time-kill assays (against Gram-positive/negative strains) and compare MIC values to known DHPS inhibitors (e.g., sulfamethoxazole). Use gene knockout strains (e.g., DHPS-deficient E. coli) to confirm target specificity .
Methodological Challenges & Solutions
Q. How to address low solubility in aqueous assays?
- Use co-solvents (DMSO ≤1% v/v) to pre-dissolve the compound.
- Formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity.
- Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Q. What strategies mitigate oxidative degradation during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
